N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Description
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (CAS: 117-93-1) is a 1-amidoalkyl-2-naphthol derivative synthesized via multicomponent condensation reactions. Its structure comprises a naphthalene core with a hydroxyl group at position 2, a benzyl moiety at position 1, and an acetamide functional group. The compound is typically synthesized under solvent-free conditions using catalysts like molybdatophosphoric acid, yielding a white solid with a melting point of 239–240°C . Spectral characterization includes:
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(21)20-19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22/h2-12,19,22H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHZDYUBJFXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277718 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-92-7 | |
| Record name | N-[(2-Hydroxy-1-naphthalenyl)phenylmethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5342-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3678 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be achieved through a one-pot multicomponent reaction. This involves the condensation of aldehydes, 2-naphthol, and amides in the presence of a catalyst. Various catalysts can be used, such as antimony(III) acetate, polyethylene glycol (PEG)-based dicationic acidic ionic liquids, and magnetic nanoparticle-supported Schiff base complexes . The reaction is typically carried out under solvent-free conditions at ambient temperature, resulting in high yields and short reaction times .
Chemical Reactions Analysis
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include Lewis or Brønsted acidic catalysts such as montmorillonite K10, p-TSA, iodine, and Fe(HSO4)3 . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound exhibits promising therapeutic activities, including:
- Antiviral and Antibacterial Properties : The 1-amidoalkyl-2-naphthol core is noted for its potential as a scaffold for developing antiviral agents and antibiotics. Studies have indicated that derivatives of this structure can inhibit viral replication and bacterial growth effectively .
- Cardiovascular Effects : Research has shown that compounds similar to N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can have hypotensive (blood pressure-lowering) and bradycardiac (heart rate-reducing) effects . These properties are particularly relevant in the development of treatments for hypertension and related cardiovascular conditions.
Case Studies
A study demonstrated the synthesis of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide using various catalytic methods, resulting in compounds with yields up to 95% . The synthesized compounds were characterized using spectroscopic techniques, confirming their structural integrity and potential pharmacological activity.
Catalytic Applications
Green Chemistry
this compound has been synthesized through environmentally friendly methods using catalysts such as ionic liquids and heteropoly acids. These methods not only enhance the yield but also reduce the environmental impact associated with traditional organic synthesis .
Efficiency in Synthesis
A notable method involves the use of Envirocat EPZ-10 as a catalyst for the synthesis of this compound under solvent-free conditions. This approach has shown to be efficient, yielding high product purity with minimal reaction times . The reusability of catalysts has also been highlighted, demonstrating their sustainability in synthetic processes .
Synthetic Organic Chemistry
Versatile Building Blocks
this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess distinct biological activities. The compound's ability to undergo further modifications makes it valuable in drug design and development .
Table: Comparison of Synthesis Methods
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide involves its interaction with molecular targets and pathways. For example, it exhibits free radical scavenging activity by donating hydrogen atoms to neutralize free radicals . This compound also inhibits enzymes such as acetylcholinesterase and α-glycosidase, which are involved in various biological processes .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The phenyl ring substituents significantly influence melting points and intermolecular interactions. Key comparisons include:
Key Observations :
Hydrogen Bonding and Crystal Packing
Crystal structures reveal critical differences:
- Parent compound : Forms O-H⋯O and N-H⋯O hydrogen bonds, stabilizing a layered structure .
- 3-Nitro derivative : Exhibits additional C-H⋯O interactions (δ 8.36 ppm triazole proton) and tighter packing due to nitro group polarity .
- 4-Methylphenyl analog : Methyl groups induce steric hindrance, reducing hydrogen-bonding efficiency compared to the parent compound .
Biological Activity
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide (C19H17NO2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a one-pot reaction using 2-naphthol, benzaldehyde, and acetamide, often catalyzed by zirconocene dichloride. The reaction conditions are optimized to yield the compound with high purity and yield, typically around 72% .
The crystal structure reveals that the molecule is stabilized by intramolecular hydrogen bonds, contributing to its stability and biological activity. The dihedral angle between the naphthalene and phenyl rings indicates a specific spatial arrangement that may influence its interaction with biological targets .
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In studies involving adjuvant-induced arthritis in rats, treatment with this compound resulted in reduced paw edema and body weight loss compared to control groups. The compound effectively decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. It was found to be effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances its antimicrobial efficacy .
The biological activities of this compound are believed to stem from its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Notably, it inhibits kinases associated with inflammatory responses, particularly those related to mitogen-activated protein kinase pathways . This modulation can lead to reduced production of inflammatory mediators, contributing to its therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichlorophenol | Contains a dichlorophenol moiety | Antimicrobial properties |
| N-(2-Hydroxyphenyl)acetamide | Similar acetamide structure | Analgesic effects |
| 2-(4-Chlorophenoxy)acetic acid | Related phenoxyacetic acid structure | Herbicidal activity |
This table highlights how variations in structure can influence biological activity, emphasizing the significance of functional groups in determining therapeutic potential.
Case Studies
Several case studies have focused on the efficacy of this compound:
- Anti-Arthritic Study : In a controlled study involving Sprague Dawley rats, administration of the compound at doses of 5 mg/kg and 10 mg/kg significantly reduced paw swelling and inflammatory cytokine levels compared to untreated controls .
- Antimicrobial Screening : A series of newly synthesized derivatives were screened against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against MRSA, making them promising candidates for further development .
Q & A
Q. What are the established synthetic routes for N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent condensation reactions. For example, a one-pot protocol involves reacting 2-naphthol, benzaldehyde derivatives, and acetonitrile in the presence of a Brønsted acid catalyst (e.g., HCl or p-TsOH). Yields are highly dependent on solvent polarity, temperature (optimized at 80–100°C), and stoichiometric ratios of reactants. IR spectroscopy (C=O stretch at ~1670–1680 cm⁻¹) and ¹H NMR (amide NH signal at δ ~10 ppm) confirm product formation . Recrystallization in ethanol or ethyl acetate improves purity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction reveals a triclinic Pī space group with intramolecular O–H⋯O hydrogen bonds between the hydroxyl and acetamide groups. The naphthalene and phenyl rings exhibit π–π stacking (3.5–3.8 Å distances), while weak C–H⋯O interactions further stabilize the lattice. Hirshfeld surface analysis quantifies these interactions, with O⋯H (30%) and H⋯H (45%) contacts dominating .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- IR spectroscopy : Detects key functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, amide C=O at ~1670 cm⁻¹).
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and quaternary carbons (e.g., C=O at ~167 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359) .
Advanced Research Questions
Q. How can substituent variations on the phenyl ring alter the compound’s biological activity, and what computational methods predict these effects?
Electron-withdrawing groups (e.g., nitro at the para position) enhance hydrogen-bonding potential with biological targets like enzymes. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. Molecular docking (AutoDock Vina) assesses binding affinity to targets such as cyclooxygenase-2 (COX-2), with binding energies < −7.0 kcal/mol indicating strong interactions .
Q. What strategies resolve contradictory data in thermal stability assessments (e.g., DSC vs. TGA)?
Discrepancies arise from differing sample preparation (crystalline vs. amorphous phases) or heating rates (5°C/min vs. 10°C/min). For accurate analysis:
Q. How do solvent polarity and pH influence the compound’s fluorescence properties for sensing applications?
In polar aprotic solvents (DMF, DMSO), the hydroxyl group’s deprotonation (pH > 10) enhances fluorescence quantum yield (Φ ~0.45) due to reduced non-radiative decay. Stokes shifts (~80 nm) correlate with solvent dielectric constant (ε). Time-resolved fluorescence (TCSPC) reveals biexponential decay kinetics, suggesting multiple excited-state conformers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization occurs during acidic workup (pH < 3) or prolonged heating. Mitigation strategies include:
- Using chiral auxiliaries (e.g., L-proline) in asymmetric catalysis.
- Optimizing reaction time (<6 hours) and temperature (<60°C).
- Employing chiral HPLC (Chiralpak AD-H column) for purity validation (>98% ee) .
Methodological Guidance
Q. How to design a robust protocol for synthesizing derivatives with modified substituents?
- Step 1 : Select substituents (e.g., halides, nitro, methoxy) based on Hammett σ values to modulate electronic effects.
- Step 2 : Screen catalysts (e.g., FeCl₃ for electron-deficient substrates, ZnCl₂ for electron-rich).
- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and isolate via column chromatography (silica gel, 60–120 mesh).
- Step 4 : Validate regioselectivity via NOESY for spatial proximity of substituents .
Q. How to analyze hydrogen-bonding networks in polymorphic forms?
- PXRD : Differentiates polymorphs via distinct 2θ peaks (e.g., 10.5° vs. 12.3°).
- FT-IR microscopy : Maps O–H⋯O bond vibrations spatially.
- Solid-state NMR : Detects hydrogen-bond-induced chemical shifts (¹⁵N CP-MAS) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
Discrepancies arise from varying purity grades or measurement techniques. Standardize protocols:
- Use shake-flask method (24-hour equilibration at 25°C).
- Quantify via UV-Vis (λ_max = 270 nm) with calibration curves.
- Validate with Hansen solubility parameters (δₜ ~22 MPa¹/²) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
